molecular formula C15H18N2O3 B8628547 3-(3-(1-methyl-1H-pyrazol-4-yl)phenethoxy)propanoic acid

3-(3-(1-methyl-1H-pyrazol-4-yl)phenethoxy)propanoic acid

Cat. No. B8628547
M. Wt: 274.31 g/mol
InChI Key: LTFMBXNKOAIORO-UHFFFAOYSA-N
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Patent
US08017602B2

Procedure details

2-Methyltetrahydrofuran (142.1 mL) was added to Pd-118 (4.52 g) to give a red solution. To this solution was added a solution of sodium hydroxide (41.6 g) in water (473.5 mL), followed by a solution of 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (81.81 g) in 2-methyltetrahydrofuran (142.1 mL), followed by the solution of 3-(3-bromophenethoxy)propanoic acid (94.7 g, prepared as in Preparation 3, Step (ii)) in 2-methyltetrahydrofuran (585 mL solution volume). The mixture was then heated to reflux and at reflux for 30 min then allowed to cool to 20° C. The mixture was filtered through GF/F filter paper then the layers separated. 20% w/w Citric acid (568.2 mL) was added to the separated aqueous layer, followed by 2-methyltetrahydrofuran (568.2 mL). After mixing, the layers were separated, the organic layer diluted with 2-methyltetrahydrofuran (to make the solution up to 950 mL) and filtered to give a small sample of the subtitled compound as an off-white solid (5.63 g). 800 mL of the filtrate (total volume 930 mL) was passed through a cartridge filter containing charcoal. The solution was partially evaporated under vacuum to give a solution measuring 490 mL and split into 2 portions. Firstly half of the solution was cooled to 20° C. and added to dibutyl ether (400 mL) at 20° C. to give a precipitate which was stirred at 20° C. for 2 h. The suspension was filtered, washed with dibutyl ether (100 mL) and dried at 50° C. under vacuum to afford the sub-titled compound (34.1 g). The second half of the solution was added to dibutyl ether (400 mL) at 65° C. to give a precipitate which was maintained at 65° C. for 10 min then cooled to 15° C. and stirred for 1 h. The suspension was filtered, washed with dibutyl ether (100 mL) and dried at 50° C. under vacuum to afford the subtitled compound as a white solid (30.5 g). MS [M+H]+=275.2 (MultiMode+) 1H NMR (400 MHz, DMSO-d6) δ 12.15 (s, 1H), 8.09 (s, 1H), 7.83 (s, 1H), 7.43 (s 1H), 7.37 (d, 1H), 7.24 (t, 1H), 7.05 (d, 1H), 3.86 (s, 3H), 3.62 (t, 2H), 3.61 (t, 2H), 2.80 (t, 2H), 2.45 (t, 2H).
Quantity
41.6 g
Type
reactant
Reaction Step One
Name
Quantity
473.5 mL
Type
solvent
Reaction Step One
Quantity
81.81 g
Type
reactant
Reaction Step Two
Quantity
94.7 g
Type
reactant
Reaction Step Three
Quantity
142.1 mL
Type
solvent
Reaction Step Four
Quantity
585 mL
Type
solvent
Reaction Step Five
[Compound]
Name
Pd-118
Quantity
4.52 g
Type
reactant
Reaction Step Six
Quantity
142.1 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3][N:4]1[CH:8]=[C:7](B2OC(C)(C)C(C)(C)O2)[CH:6]=[N:5]1.Br[C:19]1[CH:20]=[C:21]([CH:30]=[CH:31][CH:32]=1)[CH2:22][CH2:23][O:24][CH2:25][CH2:26][C:27]([OH:29])=[O:28]>O.CC1CCCO1>[CH3:3][N:4]1[CH:8]=[C:7]([C:19]2[CH:20]=[C:21]([CH:30]=[CH:31][CH:32]=2)[CH2:22][CH2:23][O:24][CH2:25][CH2:26][C:27]([OH:29])=[O:28])[CH:6]=[N:5]1 |f:0.1|

Inputs

Step One
Name
Quantity
41.6 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
473.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
81.81 g
Type
reactant
Smiles
CN1N=CC(=C1)B1OC(C(O1)(C)C)(C)C
Step Three
Name
Quantity
94.7 g
Type
reactant
Smiles
BrC=1C=C(CCOCCC(=O)O)C=CC1
Step Four
Name
Quantity
142.1 mL
Type
solvent
Smiles
CC1OCCC1
Step Five
Name
Quantity
585 mL
Type
solvent
Smiles
CC1OCCC1
Step Six
Name
Pd-118
Quantity
4.52 g
Type
reactant
Smiles
Name
Quantity
142.1 mL
Type
solvent
Smiles
CC1OCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a red solution
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through GF/F
FILTRATION
Type
FILTRATION
Details
filter paper
CUSTOM
Type
CUSTOM
Details
the layers separated
ADDITION
Type
ADDITION
Details
20% w/w Citric acid (568.2 mL) was added to the separated aqueous layer
ADDITION
Type
ADDITION
Details
After mixing
CUSTOM
Type
CUSTOM
Details
the layers were separated
ADDITION
Type
ADDITION
Details
the organic layer diluted with 2-methyltetrahydrofuran (
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
CN1N=CC(=C1)C=1C=C(CCOCCC(=O)O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 5.63 g
YIELD: CALCULATEDPERCENTYIELD 5.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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